![molecular formula C15H18N2O B359697 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile CAS No. 97494-96-7](/img/structure/B359697.png)
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
The compound 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is utilized in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives, showcasing its versatility in organic synthesis (Deady & Devine, 2004). Additionally, it has been used in the development of tetrahydrobenzo[f]isoquinolines, indicating its applicability in creating complex organic structures (Pratap, Raghunandan, Maulik, & Ram, 2007).
Potential Ligands for Neurotransmitter Receptors
Research has shown that hydroxy- and methoxy-substituted octahydrobenzo[g]isoquinolines, closely related to the compound , could serve as potential ligands for neurotransmitter receptors like serotonin and adrenergic receptors (Papageorgiou, Petcher, & Waldvogel, 1989). This suggests that derivatives of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile could be explored for similar receptor interactions.
Serotonin Receptor Agonism
A study on cis-10-Hydroxy-4-n-propyl-octahydrobenzo[f]quinoline, which is structurally similar, identified its role as a central serotonin receptor agonist. This indicates the potential of 10b-Hydroxy-3-methyl-octahydrobenzo[f]isoquinoline-1-carbonitrile derivatives in neurological research (Wikström et al., 1987).
Chemical Transformations
The compound's utility in chemical transformations has been demonstrated, such as in the synthesis of spiro heterocycles and the creation of novel chemical systems through oxidative reactions (Bannikova et al., 2005).
Dopamine Receptor Activity
Research on monophenolic octahydrobenzo[f]quinolines has shown dopamine- and serotonin-receptor stimulating activity, highlighting the potential of similar compounds in neuropsychopharmacology (Wikström et al., 1982).
Novel Agonists
Octahydrobenzo[h]isoquinolines, closely related to the compound , have been identified as novel and highly potent D1 dopamine agonists. This underscores the compound's potential in the development of new pharmacological agents (Bonner, Chemel, Watts, & Nichols, 2010).
Mechanism of Action
Target of Action
The primary targets of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
10b-hydroxy-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-9-12-7-6-11-4-2-3-5-14(11)15(12,18)13(8-16)10-17/h2-5,12-13,18H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKVUWURUUEGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC3=CC=CC=C3C2(C(C1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile |
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